Enhanced Lipophilicity vs. Unsubstituted Morpholine
The introduction of a cyclobutyl group at the 3-position of the morpholine ring, combined with the hydrochloride salt form, results in a calculated LogP of 1.1967 for 3-cyclobutylmorpholine hydrochloride . In contrast, unsubstituted morpholine possesses a much lower LogP of approximately -0.86 [1]. The free base form of 3-cyclobutylmorpholine exhibits a LogP of 0.7749 [2], highlighting the additional lipophilicity contributed by the hydrochloride salt.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1967 |
| Comparator Or Baseline | Morpholine (LogP ≈ -0.86); 3-Cyclobutylmorpholine free base (LogP = 0.7749) |
| Quantified Difference | ΔLogP ≈ +2.06 vs. morpholine; ΔLogP ≈ +0.42 vs. free base |
| Conditions | Calculated LogP values (XLogP3 or similar) |
Why This Matters
Increased LogP directly impacts membrane permeability and CNS penetration potential, making 3-cyclobutylmorpholine hydrochloride a more suitable building block for targets requiring balanced lipophilicity compared to the highly polar morpholine core.
- [1] PubChem. Morpholine. Compound Summary. CID 3153. View Source
- [2] Chemscene. 3-Cyclobutylmorpholine. CAS: 1270570-18-7. View Source
